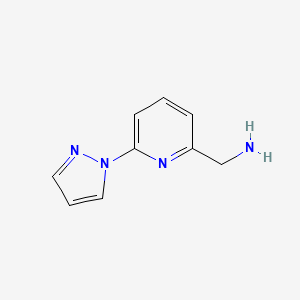

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

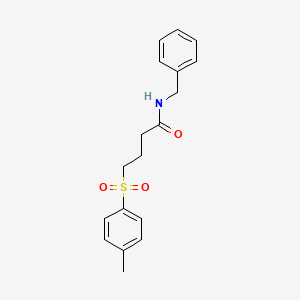

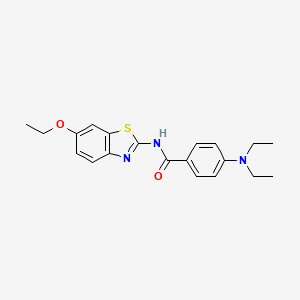

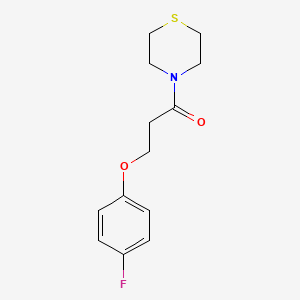

“(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1211519-25-3 . It has a molecular weight of 174.21 . The IUPAC name for this compound is [6- (1H-pyrazol-1-yl)-2-pyridinyl]methanamine .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .

Chemical Reactions Analysis

Complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” displayed high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Catalysis and Coordination Chemistry

The compound “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” has been studied for its coordination chemistry with metal ions. Notably, copper complexes of this compound have been synthesized and characterized . These complexes exhibit excellent catalytic activity in two key reactions:

a. Ammoxidation of Alcohols to Nitriles: The copper complexes effectively catalyze the conversion of alcohols to nitriles using molecular oxygen (O₂) as the oxidant. This reaction is valuable in the synthesis of organic compounds and pharmaceutical intermediates.

b. Aerobic Oxidation of Alcohols to Aldehydes: Similarly, the complexes facilitate the aerobic oxidation of alcohols to aldehydes. This transformation is essential in organic synthesis and fine chemical production.

Biomedical Applications

Research suggests that “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” may have therapeutic potential in various medical contexts:

a. Hematological Disorders: The compound has shown promise in treating hematological disorders, including sickle cell disease. Further investigations are needed to explore its mechanism of action and clinical efficacy .

b. Pulmonary Diseases: Studies indicate that this compound could be relevant in treating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by scarring of lung tissue. Its anti-fibrotic properties warrant further exploration.

c. Hypoxia and Hypoxemia: Given its structural features, “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” might play a role in addressing hypoxia (low tissue oxygen levels) and hypoxemia (low blood oxygen levels). However, more research is necessary to validate its therapeutic potential.

Spin Crossover Complexes

In a related context, the derivative 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) has been used to prepare spin crossover complexes with iron ions. These complexes exhibit intriguing magnetic properties and are relevant in materials science and molecular electronics .

Mecanismo De Acción

While the specific mechanism of action for “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” is not mentioned in the search results, it’s worth noting that imidazole-based compounds, which are structurally similar, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Safety and Hazards

Direcciones Futuras

The copper (II)-based complexes of “(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine” showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions . This suggests that these complexes could be used as a model for further developments in catalytic processes relating to catecholase activity .

Propiedades

IUPAC Name |

(6-pyrazol-1-ylpyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOUYNITWBRHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)